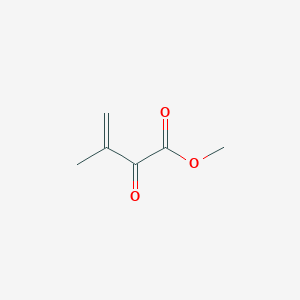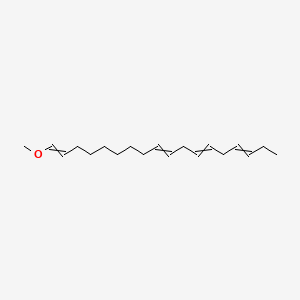
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are organic compounds consisting of a benzene ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methylated phenols and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzopyrans.
Wissenschaftliche Forschungsanwendungen
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran: A simpler analog with fewer methyl groups.
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
Dihydroedulan: A related compound with similar structural features.
Uniqueness
3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological properties. This distinct structure allows for targeted applications and potential advantages over similar compounds in certain contexts.
Eigenschaften
CAS-Nummer |
53666-70-9 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3,4,5,7-tetramethylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-7-5-8(2)12-9(3)10(4)13(14)15-11(12)6-7/h5-6H,1-4H3 |
InChI-Schlüssel |
SAOUVNANQBYOJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)











![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)

